(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol
概要
説明
Axomadol is a synthetic, centrally-acting opioid analgesic related to tramadol. It was under investigation by Endo Pharmaceuticals in collaboration with Grünenthal GmbH for the treatment of chronic, moderate to severe lower back pain and arthrosis . Axomadol is known for its opioid agonistic properties and its inhibitory effects on the reuptake of the monoamines noradrenaline and serotonin .
科学的研究の応用
Chemistry: Axomadol serves as a model compound for studying the synthesis and reactivity of opioid analgesics.
Biology: Research on Axomadol helps in understanding the biological mechanisms of pain relief and the role of opioid receptors.
準備方法
Axomadol is synthesized through a series of chemical reactions involving the formation of a cyclohexane ring with specific substituents. The synthetic route typically involves the following steps:
- Formation of the cyclohexane ring.
- Introduction of the dimethylamino group.
- Addition of the methoxyphenyl group.
- Final adjustments to achieve the desired stereochemistry .
The industrial production methods for Axomadol involve optimizing these synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize the formation of by-products.
化学反応の分析
Axomadol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Axomadol can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
作用機序
Axomadol exerts its effects through a combination of opioid agonism and inhibition of monoamine reuptake. It binds to opioid receptors in the central nervous system, leading to pain relief. Additionally, it inhibits the reuptake of noradrenaline and serotonin, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptor and the transporters for noradrenaline and serotonin.
類似化合物との比較
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol involves the protection of a cyclohexane-1,3-diol intermediate, followed by selective functionalization and deprotection to yield the desired compound.", "Starting Materials": [ "Cyclohexane-1,3-diol", "3-Methoxybenzaldehyde", "Dimethylamine", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Protection of cyclohexane-1,3-diol with acetic anhydride and pyridine to yield the acetyl-protected intermediate.", "Step 2: Functionalization of the protected intermediate with 3-methoxybenzaldehyde and dimethylamine in methanol to yield the desired intermediate.", "Step 3: Deprotection of the intermediate with hydrochloric acid to remove the acetyl protecting group.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide.", "Step 5: Extraction of the product with diethyl ether.", "Step 6: Purification of the crude product by recrystallization from ethanol." ] } | |
CAS番号 |
187219-99-4 |
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC名 |
(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m0/s1 |
InChIキー |
LQJLLAOISDVBJM-OFQRWUPVSA-N |
異性体SMILES |
CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O |
SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
正規SMILES |
CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |
外観 |
Solid powder |
その他のCAS番号 |
187219-99-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Axomadol; BN-110; EN-3324; GRT-151; GRT-0151Y; BN110; EN3324; GRT151; GRT0151Y; BN 110; EN 3324; GRT 151; GRT 0151Y |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。